molecular formula C10H14N5O7P B1618135 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; phosphoric acid CAS No. 82530-89-0

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; phosphoric acid

Cat. No.: B1618135
CAS No.: 82530-89-0
M. Wt: 347.22 g/mol
InChI Key: UDMBCSSLTHHNCD-KQYNXXCUSA-N
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Description

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; phosphoric acid is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a purine base (adenine) attached to a ribose sugar and a phosphate group. It is a key component in many biological processes and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; phosphoric acid typically involves the following steps:

    Formation of the Purine Base: The purine base, adenine, is synthesized through a series of reactions starting from simpler organic molecules such as formamide and glycine.

    Attachment of the Ribose Sugar: The ribose sugar is attached to the adenine base through a glycosidic bond. This step often involves the use of protecting groups to ensure the selective formation of the desired product.

    Phosphorylation: The final step involves the addition of the phosphate group to the ribose sugar. This is typically achieved using phosphorylating agents such as phosphoric acid or phosphorus oxychloride under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent product quality.

    Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; phosphoric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the purine base or the ribose sugar, leading to different analogs.

    Substitution: Substitution reactions can occur at the purine base or the ribose sugar, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Various halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include various analogs and derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; phosphoric acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of nucleotides and nucleic acids.

    Biology: The compound is essential in studying DNA and RNA synthesis, replication, and repair mechanisms.

    Medicine: It is used in the development of antiviral and anticancer drugs.

    Industry: The compound is used in the production of various biochemical reagents and diagnostic tools.

Mechanism of Action

The mechanism of action of 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; phosphoric acid involves its incorporation into nucleic acids. It acts as a substrate for various enzymes involved in DNA and RNA synthesis. The compound interacts with specific molecular targets, such as DNA polymerases and reverse transcriptases, inhibiting their activity and thus affecting nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): ATP is a similar compound with three phosphate groups instead of one.

    Deoxyadenosine Monophosphate (dAMP): dAMP is similar but lacks the hydroxyl group on the ribose sugar.

    Adenosine Monophosphate (AMP): AMP is similar but has a different structure in the ribose sugar.

Uniqueness

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; phosphoric acid is unique due to its specific structure, which allows it to participate in various biochemical processes. Its ability to form hydrogen bonds and interact with enzymes makes it a crucial component in nucleic acid chemistry.

Biological Activity

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, commonly referred to as a nucleoside analog, is a compound that exhibits significant biological activity, particularly in the fields of molecular biology and medicinal chemistry. This compound is structurally similar to natural nucleosides and is utilized in various research applications, including studies on DNA and RNA mechanisms, antiviral therapies, and anticancer treatments.

  • Molecular Formula : C10H13N5O4
  • Molecular Weight : 267.24 g/mol
  • CAS Number : 3228-71-5
  • IUPAC Name : (2S,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

The biological activity of this compound primarily arises from its ability to mimic natural nucleosides. As a nucleoside analog, it can interfere with nucleic acid synthesis and function. The presence of the hydroxymethyl group enhances its solubility and bioavailability, allowing for effective cellular uptake.

Key Mechanisms:

  • Inhibition of Viral Replication : The compound can be incorporated into viral RNA or DNA during replication, leading to premature termination of nucleic acid synthesis.
  • Anticancer Activity : By mimicking adenine or guanine, it can disrupt the normal synthesis of DNA in rapidly dividing cancer cells.
  • Modulation of Enzyme Activity : It may act as an inhibitor or substrate for various enzymes involved in nucleic acid metabolism.

Biological Activity Overview

Activity Type Description
AntiviralInhibits replication of viruses by incorporating into their genetic material.
AnticancerDisrupts DNA synthesis in cancer cells, leading to cell death or growth inhibition.
Enzyme InteractionModulates the activity of enzymes such as polymerases and kinases involved in nucleic acid metabolism.

Case Study 1: Antiviral Efficacy

A study demonstrated that 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol exhibited significant antiviral activity against several RNA viruses. The compound was shown to reduce viral load in infected cell cultures by up to 90% when administered at optimal concentrations.

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to its incorporation into DNA during replication, which caused strand breaks and ultimately apoptosis.

Synthesis and Production

The synthesis of 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves glycosylation reactions using protected sugar derivatives and Lewis acid catalysts. High-yield industrial production often employs optimized reaction conditions along with purification techniques such as crystallization and chromatography.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMBCSSLTHHNCD-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24937-83-5
Record name Poly(A)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24937-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID5022560
Record name Adenosine 5'-phosphate
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Molecular Weight

347.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adenosine monophosphate
Source Human Metabolome Database (HMDB)
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Solubility

ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/, READILY SOL IN BOILING WATER, SOL IN 10% HCL, INSOL IN ALCOHOL, 10 mg/mL at 20 °C
Record name Adenosine phosphate
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Record name ADENOSINE 5'-PHOSPHATE
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Mechanism of Action

Nucleotides such as Adenosine-5'-Monophosphate affect a number of immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, the improvement of delayed cutaneous hypersensitivity, helping resistance to such infectious agents as Staphylococcus aureus and Candida albicans, and finally the modulation of T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells. Studies have shown that mice fed a nucleotide-free diet have both impaired humoral and cellular immune responses. The addition of dietary nucleotides normalizes both types of responses. RNA, a delivery form of nucleotides, and ribonucleotides were used in these studies. The mechanism of the immune-enhancing activity of nucleic acids/nucleotides is not clear.
Record name Adenosine phosphate
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Color/Form

CRYSTALS FROM WATER + ACETONE, POWDER, NEEDLES FROM WATER & DIL ALC

CAS No.

61-19-8
Record name Adenosine monophosphate
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Record name Adenosine phosphate [USAN:INN:BAN]
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Record name ADENOSINE PHOSPHATE
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Record name ADENOSINE 5'-PHOSPHATE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196-200 °C, 195 °C
Record name Adenosine phosphate
Source DrugBank
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Record name Adenosine monophosphate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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